molecular formula C15H14O B1302755 3',4'-Dimethylbiphenyl-3-carbaldehyde CAS No. 343604-07-9

3',4'-Dimethylbiphenyl-3-carbaldehyde

Cat. No.: B1302755
CAS No.: 343604-07-9
M. Wt: 210.27 g/mol
InChI Key: XBVSMPXCQQMBOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’,4’-Dimethylbiphenyl-3-carbaldehyde typically involves the following steps:

    Aromatic Substitution Reaction: The initial step involves the substitution of hydrogen atoms on the biphenyl ring with methyl groups. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation Reaction:

Chemical Reactions Analysis

3’,4’-Dimethylbiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted biphenyl derivatives .

Scientific Research Applications

3’,4’-Dimethylbiphenyl-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethylbiphenyl-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles such as amines and alcohols. These reactions are crucial in the formation of Schiff bases and acetals, which are important intermediates in organic synthesis .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSMPXCQQMBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374381
Record name 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-07-9
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343604-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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